molecular formula C6H6KO5S B1260340 CID 45157546 CAS No. 21799-87-1

CID 45157546

Cat. No.: B1260340
CAS No.: 21799-87-1
M. Wt: 229.27 g/mol
InChI Key: WHUCYROEYGJKNI-UHFFFAOYSA-N
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Description

Overview of its Significance in Chemical and Biochemical Sciences

The significance of Potassium 2,5-dihydroxybenzenesulfonate stems from its multifaceted roles as a chemical intermediate, a building block for advanced materials, and a reagent in biochemical studies. smolecule.commedchemexpress.com Its utility is rooted in the reactivity of its hydroxyl and sulfonate groups. leapchem.com

In the chemical sciences , the compound is widely utilized in organic synthesis. It serves as an intermediate in the production of dyes and pigments, where its functional groups enhance water solubility and improve the binding affinity of the dyes to fibers. leapchem.com It also functions as a corrosion inhibitor for metals like steel and copper by forming a protective layer on the metal's surface. leapchem.com Furthermore, its dihydroxy groups confer antioxidant properties, allowing it to act as a free-radical scavenger, while its structure makes it a mild chelating agent for metal ions. leapchem.comcymitquimica.com A significant application lies in materials science, where it is employed in the synthesis of sulfonated polyarylene ether nitrile copolymers, which are materials valued for their high thermal stability and are used in the development of Proton Exchange Membranes (PEMs). smolecule.comchemicalbook.comlookchem.com

In the biochemical sciences , Potassium 2,5-dihydroxybenzenesulfonate is primarily known as a key precursor in the synthesis of calcium dobesilate, a vasoprotective agent. smolecule.comchemicalbook.com It is also used as a biochemical reagent in laboratory settings to investigate various cellular processes and antioxidant mechanisms. smolecule.commedchemexpress.com Research has indicated its potential to modulate biological pathways, including the inhibition of vascular endothelial growth factor (VEGF) signaling, a critical pathway in certain angiodependent diseases. smolecule.comepo.org

Field of Science Specific Application of Potassium 2,5-dihydroxybenzenesulfonate
Chemical Industry Intermediate for dyes and pigments; Corrosion inhibitor. leapchem.com
Material Science Synthesis of sulfonated copolymers for Proton Exchange Membranes (PEMs). smolecule.comchemicalbook.com
Organic Synthesis Reagent and precursor for various organic compounds. cymitquimica.comsmolecule.com
Analytical Chemistry Used in chromatography for the separation of substances. smolecule.comsielc.com
Biochemical Research Precursor to calcium dobesilate; Reagent for studying cellular processes. smolecule.comchemicalbook.com
Pharmaceutical Research Investigated for modulating pathways like VEGF signaling. smolecule.comepo.org

Research Trajectories and Emerging Areas of Investigation

Current and future research involving Potassium 2,5-dihydroxybenzenesulfonate is expanding from its traditional applications into more advanced and specialized fields. These trajectories focus on leveraging its unique chemical properties to address contemporary challenges in materials science, medicine, and analytical chemistry.

One of the most active research trajectories is in advanced materials , particularly for energy applications. The use of this compound in creating thermally stable sulfonated polyarylene ether nitrile copolymers for PEMs continues to be an area of interest for fuel cell technology. smolecule.comlookchem.com The goal is to develop more efficient and durable membranes for energy conversion and storage.

In pharmaceutical and biomedical research , investigations are moving beyond its role as a simple precursor. Studies are exploring the broader therapeutic potential of the 2,5-dihydroxybenzenesulfonate family of compounds. Research has focused on their antiproliferative, antiangiogenic, and proapoptotic capabilities, with patents detailing their potential use in medicines for treating angiodependent diseases. smolecule.comepo.org This suggests a shift from using it as a synthetic intermediate to investigating it and its derivatives as active pharmaceutical ingredients.

The field of analytical chemistry also presents avenues for further investigation. The compound is used in high-performance liquid chromatography (HPLC) methods for separating substances. sielc.com Ongoing research may refine these methods or find new applications for it as a reagent or standard in advanced analytical techniques. sielc.com An emerging, albeit speculative, area of interest could involve the development of related organic potassium salts for energy storage, inspired by research on similar molecules like 2,5-dihydroxy-1,4-benzoquinone (B104904) potassium salt for potassium-ion batteries. rsc.org

Research Area Focus of Investigation Potential Outcome
Materials Science Synthesis of novel sulfonated polymers. chemicalbook.comlookchem.comDevelopment of high-performance Proton Exchange Membranes (PEMs) for fuel cells.
Pharmaceuticals Study of antiangiogenic and proapoptotic effects of its derivatives. epo.orgNew therapeutic agents for angiodependent diseases. smolecule.comepo.org
Analytical Chemistry Optimization of HPLC separation techniques using the compound. sielc.comEnhanced and more efficient methods for chemical analysis and purification.
Energy Storage (Emerging) Exploration of related organic potassium salts as electrode materials. rsc.orgNovel, sustainable materials for next-generation potassium-ion batteries.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21799-87-1

Molecular Formula

C6H6KO5S

Molecular Weight

229.27 g/mol

IUPAC Name

potassium 2,5-dihydroxybenzenesulfonate

InChI

InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);

InChI Key

WHUCYROEYGJKNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[K]

Other CAS No.

21799-87-1

physical_description

Dry Powder

Pictograms

Irritant

Related CAS

20123-80-2 (Parent)

Synonyms

potassium dobesilate

Origin of Product

United States

Synthetic Methodologies and Process Engineering

Established Synthetic Pathways

The two principal methods for synthesizing Potassium 2,5-dihydroxybenzenesulfonate are well-documented, offering flexibility in precursor selection and process design.

The direct sulfonation of hydroquinone (B1673460) is a common and effective method for producing 2,5-dihydroxybenzenesulfonic acid, which is then neutralized to yield the potassium salt. Advanced methodologies focus on optimizing reaction conditions to maximize the yield of the desired 2,5-isomer and minimize side products. The reaction typically involves treating hydroquinone with a sulfonating agent, such as sulfuric acid.

Key to the success of this synthesis is the careful management of reaction parameters. The temperature, reaction time, and the choice of solvent can significantly influence the outcome. For instance, a patented process describes the slow, dropwise addition of sulfuric acid to a cooled mixture of hydroquinone in a solvent like n-heptane or dichloromethane. google.com The temperature is initially maintained at a low level (10-15°C) during the addition of the acid and then gradually raised to a specific range (e.g., 50-60°C) and held for several hours to drive the reaction to completion. google.com This controlled temperature profile is crucial for managing the exothermic nature of the sulfonation and for favoring the formation of the desired product. tandfonline.com

Following the sulfonation, the resulting 2,5-dihydroxybenzenesulfonic acid is not typically isolated in its free form. Instead, the reaction mixture is cooled, and the acid is dissolved in a suitable solvent like ethyl acetate (B1210297). google.com The potassium salt is then precipitated by adding a solution of a potassium salt of an organic acid, such as potassium 2-ethylhexanoate (B8288628), in the same solvent. google.com This approach facilitates the isolation of the product as a solid, which can then be filtered and washed. google.com

Table 1: Exemplary Reaction Parameters for the Sulfonation of Hydroquinone

Parameter Value Source
Hydroquinone 10 g (0.09 mol) google.com
Sulfuric Acid (36 N) 8.9 g google.com
Initial Temperature 10-15°C google.com
Reaction Temperature 50-60°C google.com
Reaction Time 3-8 hours google.com
Solvent n-heptane / ethyl acetate google.com
Precipitating Agent Potassium 2-ethylhexanoate google.com

An alternative and straightforward synthetic route involves the direct neutralization of 2,5-dihydroxybenzenesulfonic acid with potassium hydroxide (B78521). This method is contingent on the prior availability of the sulfonic acid. The reaction is typically carried out in an aqueous solution, where the acid is reacted with a stoichiometric amount of potassium hydroxide to form the potassium salt. chemithon.com

Process optimization for this pathway centers on ensuring complete neutralization while avoiding the use of excess base, which would contaminate the final product. Key strategies include:

pH Monitoring: Careful monitoring of the reaction mixture's pH is essential to determine the endpoint of the neutralization reaction accurately.

Controlled Addition: The gradual addition of the potassium hydroxide solution to the acid solution allows for better control over the reaction and prevents localized areas of high pH.

Temperature Management: While the neutralization reaction is generally exothermic, controlling the temperature can be important for subsequent crystallization or purification steps.

This method is valued for its simplicity and high yield, provided that the starting 2,5-dihydroxybenzenesulfonic acid is of high purity. chemithon.com

Purification Techniques for Research Applications

For research purposes, achieving high purity of Potassium 2,5-dihydroxybenzenesulfonate is paramount. Several techniques are employed to remove unreacted starting materials, inorganic salts, and other byproducts.

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For Potassium 2,5-dihydroxybenzenesulfonate, recrystallization from water or ethanol (B145695) has been reported. ask.com

The general protocol involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals as the solubility of the compound decreases. Impurities, which are present in smaller quantities, remain dissolved in the solvent.

Mixed-solvent systems can also be effective. york.ac.uk A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. york.ac.uk Gentle heating to redissolve the precipitate followed by slow cooling can yield high-purity crystals. york.ac.uk For aromatic sulfonates, solvent pairs like methanol (B129727)/water or acetone (B3395972)/water are often considered.

Table 2: Common Solvents for Recrystallization

Solvent System Type Notes Source
Water Single Solvent Good for polar compounds, but drying can be slow. rochester.edu
Ethanol (EtOH) Single Solvent A general-purpose solvent for minor impurities. rochester.edu
n-Hexane/Acetone Mixed Solvent A common and effective mixture. rochester.edu
Methanol/Water Mixed Solvent Suitable for polar compounds. reddit.com
Acetone/Water Mixed Solvent Another viable option for polar compounds. reddit.com

A significant challenge in the synthesis of Potassium 2,5-dihydroxybenzenesulfonate can be the removal of inorganic impurities, such as potassium sulfate (B86663), which may form during the reaction. A patented method addresses this by exploiting the differential solubility of the desired product and the inorganic salts in mixed aqueous-organic solvent systems. google.com

The process involves dissolving the crude potassium salt of 2,5-dihydroxybenzenesulfonic acid in water. google.com Subsequently, a water-miscible organic solvent, such as acetone or isopropyl alcohol (IPA), is added to the aqueous solution. google.com The addition of the organic solvent reduces the solubility of the inorganic salts, causing them to precipitate out of the solution while the desired organic potassium salt remains dissolved. google.com The precipitated inorganic impurities can then be removed by filtration, and the purified Potassium 2,5-dihydroxybenzenesulfonate can be isolated from the filtrate, for example, by evaporation of the solvents. google.com This technique provides an effective means of enhancing the purity of the final product. google.com

Industrial Synthesis and Scalability Research

The transition from laboratory-scale synthesis to industrial production of Potassium 2,5-dihydroxybenzenesulfonate introduces several challenges that necessitate careful process engineering and scalability research. While specific literature on the industrial scale-up for this particular compound is limited, general principles of sulfonation processes offer valuable insights.

The sulfonation of aromatic compounds is a highly exothermic reaction, and effective heat management is a primary concern in large-scale reactors. tandfonline.com Industrial sulfonation is often carried out in jacketed, stirred-tank reactors that allow for precise temperature control through the circulation of heating or cooling fluids. tandfonline.comchemithon.com The choice between a batch or continuous process is a key consideration. Batch processes offer simplicity and are suitable for producing smaller quantities of multiple products. ask.comquora.com In contrast, continuous processes provide higher throughput and better control over reaction parameters, making them more cost-effective for large-scale, dedicated production. ask.com

For the sulfonation of hydroquinone, a continuous process could involve feeding the reactants through a heated reactor with a short residence time to ensure consistent product quality. However, the fusion of sodium benzene (B151609) sulfonate with sodium hydroxide to produce phenol, a related industrial process, is often a large-scale batch operation due to slow reaction steps. blogspot.com

The choice of sulfonating agent is also critical at an industrial scale. While concentrated sulfuric acid is common, other agents like sulfur trioxide gas (often diluted with dry air) or oleum (B3057394) are used in industrial sulfonation. chemithon.comask.com The air/SO3 process, for example, is a large-scale continuous process that is highly efficient but requires significant capital investment in precision equipment. chemithon.com

Furthermore, the isolation and purification of the product at an industrial scale require efficient and robust unit operations. Filtration equipment, such as pressure filters and centrifuges, would be necessary to separate the precipitated product from the reaction mixture. blogspot.com Crystallizers would be employed to ensure the desired purity and crystal size distribution of the final product. blogspot.com Research into optimizing these downstream processes is crucial for the economic viability of the industrial synthesis of Potassium 2,5-dihydroxybenzenesulfonate.

Development of Commercially Viable and Industrially Scalable Processes

The industrial production of potassium 2,5-dihydroxybenzenesulfonate has been optimized to ensure both high yield and purity, moving from laboratory-scale synthesis to commercially viable processes. A common synthetic route involves the sulfonation of hydroquinone with sulfuric acid, followed by neutralization with a potassium salt. smolecule.comlookchem.com

A significant advancement in the industrial-scale synthesis is a process designed to overcome challenges in isolating the final product. google.com This method involves the reaction of 2,5-dihydroxybenzenesulfonic acid with a potassium salt of an organic acid. The use of potassium 2-ethylhexanoate has been shown to be particularly advantageous. google.comgoogle.com This specific reagent facilitates the precipitation of potassium 2,5-dihydroxybenzenesulfonate directly from the reaction mixture, which simplifies the isolation process. google.com This approach avoids the need for co-solvents or complete evaporation to precipitate the product, making the process more efficient and scalable for industrial production. google.com

The process generally involves reacting hydroquinone with sulfuric acid in a suitable solvent system, such as n-heptane and ethyl acetate. lookchem.comgoogle.com After the initial reaction, the addition of a solution of potassium 2-ethylhexanoate in ethyl acetate induces the precipitation of the crude product, which can then be filtered and washed. google.com One documented process reports a yield of 83.8% using this method. lookchem.com Furthermore, the process allows for the effective removal of inorganic impurities by dissolving the crude salt in water and adding a water-miscible solvent to precipitate the inorganic materials, thus purifying the final product. google.com

Table 1: Overview of an Industrially Scalable Synthesis Process google.comgoogle.com

StepDescriptionReagents/SolventsPurpose
1SulfonationHydroquinone, Sulfuric AcidFormation of 2,5-dihydroxybenzenesulfonic acid.
2DissolutionEthyl AcetateTo dissolve the formed solid intermediate.
3PrecipitationPotassium 2-ethylhexanoate in Ethyl AcetateTo selectively precipitate the potassium salt of 2,5-dihydroxybenzenesulfonic acid.
4IsolationFiltration and WashingTo separate the crude product from the reaction mixture.
5PurificationWater, Water-miscible solventTo remove inorganic impurities from the crude product.

This process is considered industrially viable due to its efficiency in product isolation and purification, which are critical factors for large-scale chemical manufacturing. google.com

Optimization of Crystalline Forms for Production

The control and optimization of the crystalline form of an active pharmaceutical ingredient or chemical intermediate are critical for ensuring consistent physical properties, stability, and ease of handling during production. For potassium 2,5-dihydroxybenzenesulfonate, specific crystalline forms have been identified and characterized.

Research has led to the development of a process that yields a specific crystalline form of potassium 2,5-dihydroxybenzenesulfonate. google.com This form is characterized by its powder X-ray diffraction (PXRD) pattern, which displays distinct peaks at specific 2θ values. google.comgoogle.com The identification of a stable and reproducible crystalline structure is a key aspect of process optimization for pharmaceutical and chemical manufacturing.

General purification methods, such as recrystallization, are also employed to obtain the desired crystalline form and purity. chemicalbook.com Solvents like water or ethanol can be used for the recrystallization of potassium 2,5-dihydroxybenzenesulfonate. chemicalbook.com

Table 2: Characteristic 2θ Values for a Crystalline Form of Potassium 2,5-dihydroxybenzenesulfonate google.comgoogle.com

Characteristic Peak2θ Value (±0.2)
18.8
213.7
315.6
418.9
521.4
626.8
727.7
830.3

The ability to consistently produce a specific crystalline form is crucial for quality control in an industrial setting, ensuring batch-to-batch uniformity of the final product.

Compound List

Chemical Reactivity and Mechanistic Investigations

Phenolic Reactivity: Electrophilic Substitution Patterns and Functionalization Strategies

The benzene (B151609) ring in potassium 2,5-dihydroxybenzenesulfonate is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. aakash.ac.in However, the bulky sulfonate group exerts a meta-directing effect and can sterically hinder adjacent positions.

Considering the existing substitution pattern, the available positions for an incoming electrophile are at C3, C4, and C6. The hydroxyl groups at C2 and C5 strongly activate the ring. The -OH group is an ortho-, para-director, meaning it activates the positions adjacent and opposite to it. The sulfonic acid group is a deactivating, meta-director. aakash.ac.in Therefore, the positions ortho and para to the hydroxyl groups are the most likely sites for substitution, provided steric hindrance is not prohibitive.

Functionalization strategies for the phenolic hydroxyl groups are varied and allow for the modification of the molecule's properties. nih.gov A common reaction is esterification , where the hydroxyl groups react with acyl chlorides or anhydrides to form esters. researchgate.net For example, ester derivatives of the parent 2,5-dihydroxybenzene sulfonic acid have been synthesized, indicating the accessibility of the hydroxyl groups for such transformations. msu.edu Another functionalization is alkylation to form ethers. The selection of specific reagents and reaction conditions can allow for selective functionalization of one or both hydroxyl groups, although this can be challenging without the use of protecting groups. nih.gov

Table 1: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution

Functional GroupTypeActivating/DeactivatingOrtho/Para/Meta Directing
-OH (Hydroxyl)SubstituentActivatingOrtho, Para
-SO₃H (Sulfonic Acid)SubstituentDeactivatingMeta

This table provides a general summary of the directing effects of the functional groups present in the parent acid.

Sulfonate Group Transformations: Reduction and Other Specific Reactions

The sulfonate group (-SO₃⁻) is generally stable but can undergo specific transformations under certain conditions. One of the most significant reactions is desulfonation , which is the reverse of the sulfonation process used to synthesize the compound. wikipedia.orgwikipedia.org This reaction typically involves heating the arylsulfonic acid in the presence of a dilute aqueous acid, which results in the cleavage of the carbon-sulfur bond and replacement of the sulfonate group with a hydrogen atom. youtube.comresearchgate.net The ease of desulfonation is related to the conditions required for the initial sulfonation. wikipedia.org

Another important reaction is the displacement of the sulfonate group by other nucleophiles. For instance, treatment with a strong base, such as molten sodium hydroxide (B78521) at high temperatures, can displace the sulfonate group to form a phenol. wikipedia.org In this reaction, the sulfonate acts as a leaving group. While these conditions are harsh, they represent a fundamental transformation pathway for aryl sulfonates. wikipedia.org The aryl C-SO₃⁻ bond, though strong, is thus susceptible to cleavage under nucleophilic attack. wikipedia.org

Complexation Chemistry with Metal Ions and Biomolecules

The dihydroxybenzene structure, specifically the catechol-like arrangement when deprotonated, makes potassium 2,5-dihydroxybenzenesulfonate an effective chelating agent for various metal ions. nih.gov

The chelation process involves the formation of coordinate bonds between the metal ion and the oxygen atoms of the deprotonated hydroxyl groups. mdpi.comnih.gov The stability and coordination geometry of the resulting metal complexes depend on the specific metal ion involved. For instance, studies on the closely related 1,2-dihydroxybenzene-3,5-disulfonate (Tiron) show it is a potent chelator for a variety of metals, including redox-active transition metals. nih.gov The chelation is believed to occur through the two adjacent hydroxyl groups, which, upon deprotonation, form a stable five-membered ring with the metal ion.

For trivalent metal ions like Fe³⁺, the coordination can be significant. While direct studies on potassium 2,5-dihydroxybenzenesulfonate are limited, research on the similar compound 2,5-dihydroxybenzoic acid with Fe(III) reveals the formation of complexes with 1:1, 1:2, and 1:3 metal-to-ligand stoichiometries. This interaction proceeds via a salicylate-like binding mode, where initial binding likely involves one hydroxyl group and another functional group, followed by rearrangement. nih.gov The pH of the solution is a critical factor, as it governs the deprotonation of the hydroxyl groups, which is a prerequisite for effective chelation. nih.gov

Table 2: Potential Metal Ion Interactions

Metal IonPotential Coordination SitesNotes
Fe³⁺Deprotonated Hydroxyl GroupsForms stable complexes; stoichiometry can vary with concentration and pH. nih.gov
Ca²⁺Sulfonate and Hydroxyl GroupsThe commercially available calcium dobesilate demonstrates stable salt formation. wikipedia.org
Cu²⁺Deprotonated Hydroxyl GroupsDihydroxy-substituted aromatics are known to be effective chelators for copper ions. nih.gov

This table outlines potential interactions based on the known chemistry of the functional groups and related compounds.

The ability of potassium 2,5-dihydroxybenzenesulfonate and its derivatives to chelate metal ions can significantly influence biological and chemical pathways. By sequestering metal ions, it can inhibit metal-catalyzed reactions, such as the Fenton reaction, which produces highly reactive hydroxyl radicals. This antioxidant effect is a key aspect of the protective role of similar catechol-containing compounds against oxidative stress. nih.gov

The calcium salt of 2,5-dihydroxybenzenesulfonic acid, calcium dobesilate, is known to modulate the function of endothelial cells and reduce capillary permeability. wikipedia.orgpatsnap.com It is believed to interact with various biochemical mediators, thereby affecting vascular pathways. patsnap.com This suggests that the compound, through its interactions, can influence cellular signaling and physiological processes. Furthermore, its use in the synthesis of sulfonated polyarylene ether nitrile copolymers for proton exchange membranes highlights its role in influencing molecular assembly and ion transport properties in materials science applications. chemicalbook.com

Electrochemical Behavior and Redox Mechanisms

The hydroquinone (B1673460) moiety in potassium 2,5-dihydroxybenzenesulfonate is inherently redox-active. It can undergo a reversible two-electron, two-proton oxidation to form the corresponding benzoquinone derivative. This electrochemical behavior is central to its potential applications in systems like redox flow batteries. researchgate.net

H₂Q(SO₃⁻) ⇌ Q(SO₃⁻) + 2H⁺ + 2e⁻

Where H₂Q(SO₃⁻) is the dihydroxybenzenesulfonate and Q(SO₃⁻) is the corresponding quinone sulfonate.

The protonation state of the molecule changes with pH. The sulfonic acid group is strongly acidic and is deprotonated over a wide pH range. The phenolic hydroxyl groups are weakly acidic and will deprotonate at higher pH values. libretexts.org The pKa is a measure of the acid strength, with a lower pKa indicating a stronger acid. libretexts.orgchemistrysteps.comorganicchemistrydata.org When the pH of the solution is equal to the pKa of a functional group, that group will be 50% protonated and 50% deprotonated. libretexts.org

This reversible protonation and deprotonation directly impact the redox potential. According to the Nernst equation for a pH-dependent reaction, the redox potential will decrease as the pH increases, typically by about 59 millivolts per pH unit for a process involving an equal number of protons and electrons. The stability of the molecule can also be affected by pH, with degradation pathways such as protodesulfonation being catalyzed by acidic conditions. researchgate.net This interplay between pH, protonation state, and redox potential is a critical consideration for its use in aqueous electrochemical systems. nih.gov

Faradaic Effects in Pseudocapacitive Charge Storage

Potassium 2,5-dihydroxybenzenesulfonate, also referred to as 2,5-dihydroxybenzenesulfonate (DHBS) in some contexts, demonstrates significant Faradaic effects that are crucial for its application in pseudocapacitive charge storage. When utilized as a redox additive in an acidic electrolyte like H₂SO₄, the compound actively participates in electrochemical reactions at the interface between the electrode and the electrolyte. researchgate.net

The core of its pseudocapacitive behavior lies in a reversible two-proton/two-electron redox reaction. This mechanism is characteristic of hydroquinone and its derivatives, where the hydroxyl groups on the benzene ring undergo oxidation and reduction. The presence of the sulfonate group (–SO₃H), an electron-withdrawing group, attached to the p-hydroquinone structure influences the electrochemical activity. Research indicates that this electron-withdrawing nature makes DHBS more active in these redox processes compared to derivatives with electron-donating groups. researchgate.net

Kinetic studies reveal that the redox processes involving DHBS are governed by semi-infinite diffusion. researchgate.net This implies that the rate of the reaction is controlled by the mass transport of the electroactive species from the bulk electrolyte to the electrode surface.

The practical outcome of these Faradaic contributions is a notable enhancement in the energy storage capabilities of supercapacitors. For instance, the use of DHBS as a redox additive has been shown to achieve a high energy density. researchgate.net

A comparative study involving p-hydroquinone (PHQ), 2,5-dihydroxybenzenesulfonate (DHBS), and 2-methoxyhydroquinone (B1205977) (MHQ) as redox additives in a 1 mol L⁻¹ H₂SO₄ electrolyte highlighted the superior Faradaic effect of DHBS. This is attributed to the electron-withdrawing properties of the sulfonic acid group. researchgate.net The research culminated in achieving a significant energy density with the DHBS-enhanced electrolyte. researchgate.net

Interactive Data Table: Performance of Redox Additives

CompoundAdditive Concentration (mmol L⁻¹)ElectrolyteEnergy Density (Wh kg⁻¹)Key Finding
2,5-dihydroxybenzenesulfonate (DHBS) 21 mol L⁻¹ H₂SO₄15.6Higher Faradaic effect due to the electron-withdrawing sulfonic acid group. researchgate.net
p-Hydroquinone (PHQ) Not specified1 mol L⁻¹ H₂SO₄Not specifiedServes as a baseline for comparing substituted hydroquinones. researchgate.net
2-Methoxyhydroquinone (MHQ) Not specified1 mol L⁻¹ H₂SO₄Not specifiedLower Faradaic effect compared to DHBS due to the electron-donating methoxyl group. researchgate.net

Applications in Materials Science and Engineering

Polymer Synthesis and Characterization

The compound serves as a critical monomer in the synthesis of novel copolymers, particularly for applications requiring high thermal stability and specific conductive properties.

Potassium 2,5-dihydroxybenzenesulfonate, also known as hydroquinonesulfonic acid potassium salt, is employed in the synthesis of sulfonated polyarylene ether nitrile (SPEN) copolymers. researchgate.netresearchgate.net These polymers are of significant interest for their potential use as proton exchange membranes (PEMs). researchgate.net The synthesis is typically achieved through a nucleophilic aromatic substitution polymerization reaction involving monomers like 2,6-difluorobenzonitrile, along with potassium 2,5-dihydroxybenzenesulfonate and other biphenols, in the presence of potassium carbonate. researchgate.netnih.gov The resulting copolymers can be processed into membranes via solution-casting methods. researchgate.net

The incorporation of potassium 2,5-dihydroxybenzenesulfonate introduces a rigid benzene (B151609) ring structure into the main chain of the poly(arylene ether nitrile) copolymers. nih.gov This inherent rigidity contributes to the structural integrity of the polymer backbone. In the broader class of poly(arylene ether)s, the inclusion of such aromatic, cardo-type structures is known to enhance the dimensional and thermal stability of the resulting polymer membranes. rsc.org The rigid nature of the monomer is a key factor in developing polymers with the necessary robustness for applications like fuel cells. rsc.org

The introduction of potassium 2,5-dihydroxybenzenesulfonate into the SPEN copolymer structure has a marked effect on the material's thermal and mechanical properties. Research shows that these copolymers exhibit high glass transition temperatures (Tg), ranging from 189 °C to 245 °C. researchgate.net They also demonstrate good thermal and thermo-oxidative stability, with 5 wt.% loss temperatures occurring between 328–378 °C in a nitrogen atmosphere. researchgate.net

The mechanical properties are also significant, with tensile strengths in the dry state ranging from 45 to 62 MPa and between 23 to 45 MPa in the wet state. researchgate.net This indicates that the membranes maintain mechanical integrity even when hydrated. researchgate.net The combination of high thermal stability and robust mechanical properties is a direct result of the specific monomer composition. researchgate.net

Table 1: Thermal and Mechanical Properties of SPEN Copolymers Synthesized with Potassium 2,5-dihydroxybenzenesulfonate

PropertyValue RangeCondition
Glass Transition Temperature (Tg) 189 - 245 °C-
5% Weight Loss Temperature 328 - 378 °CIn Nitrogen
Tensile Strength 45 - 62 MPaDry State
Tensile Strength 23 - 45 MPaWet State

Data sourced from a study on sulfonated polyarylene ether nitrile copolymers. researchgate.net

While the thermal and mechanical properties of SPEN copolymers containing potassium 2,5-dihydroxybenzenesulfonate are well-documented, specific studies detailing their rheological and filtration properties are less common in the available literature. However, related sulfonated poly(arylene ether nitrile) membranes have been investigated for filtration applications, such as the adsorption of heavy metal ions like lead from aqueous solutions. nih.gov The porous nature and functional groups of these membranes make them suitable for such separation processes. nih.gov Further research is needed to fully characterize the specific rheological behavior and filtration efficiency of polymers derived directly from potassium 2,5-dihydroxybenzenesulfonate.

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with highly ordered structures, making them ideal platforms for ion conduction. dtic.mil Their tunable nature allows for the engineering of pathways for efficient ion transport, a critical feature for developing solid electrolytes for energy storage applications. researchgate.netdtic.mil

The strategic incorporation of sulfonate groups into the structure of COFs is a key method for enhancing ionic conductivity. researchgate.netresearchgate.net This functionalization creates dedicated pathways for ion movement within the framework's ordered channels. researchgate.net

In one study, sulfonated -NH-linked COFs were synthesized for sodium and potassium ion conduction. researchgate.net The successful integration of sulfonate ionic groups was confirmed by the presence of characteristic peaks in Fourier transform infrared (FT-IR) spectroscopy analysis. researchgate.net These sulfonated COFs demonstrated high ionic conductivity at room temperature without the need for additional salts or solvents. researchgate.netnih.gov For instance, a potassium-ion-conducting COF (i-COF-2 (K)) exhibited an ionic conductivity of 1.02 × 10⁻⁴ S cm⁻¹, while a similar sodium-ion version reached 3.17 × 10⁻⁴ S cm⁻¹. researchgate.net This high conductivity is attributed directly to the presence of the sulfonate groups and the well-defined channels within the COF structure. researchgate.netnih.gov

Table 2: Ionic Conductivity of Sulfonated Covalent Organic Frameworks (COFs) at Room Temperature

COF TypeIonIonic Conductivity (S cm⁻¹)
i-COF-2 (Na) Sodium (Na⁺)3.17 × 10⁻⁴
i-COF-2 (K) Potassium (K⁺)1.02 × 10⁻⁴
i-COF-3 (Na) Sodium (Na⁺)2.75 × 10⁻⁴
i-COF-3 (K) Potassium (K⁺)1.42 × 10⁻⁴

Data sourced from research on single-ion-conducting sulfonated COFs. researchgate.netnih.gov

Covalent Organic Frameworks (COFs) for Ion Conduction

Design of Directional Channels within COF Structures for Ion Migration

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them ideal candidates for applications requiring precise control over mass transport, such as ion separation and conduction. nih.govrsc.org The properties of COFs can be meticulously tuned by selecting specific organic monomers, or "linkers," for their construction. youtube.com

The incorporation of functional groups into these linkers is a key strategy for designing specialized COFs. Sulfonic acid groups (-SO₃H) or their corresponding salts (sulfonates) are particularly valuable for creating materials with enhanced ion transport capabilities. nih.govalfa-chemistry.com When linkers containing these sulfonate groups are used to build a COF, the resulting framework features ordered channels with negatively charged walls.

A prime example of a relevant linker is 2,5-diaminobenzenesulfonic acid, a molecule structurally analogous to potassium 2,5-dihydroxybenzenesulfonate. This diamino compound has been successfully used to synthesize a sulfonated COF through a Schiff-base condensation reaction. nih.gov This demonstrates the principle of using a bifunctional benzene ring with a sulfonic acid group as a monomer. By extension, Potassium 2,5-dihydroxybenzenesulfonate, with its two hydroxyl groups, represents a potential monomer for creating new COFs through different polymerization reactions (e.g., ether linkages).

The design principle is that the fixed anionic sulfonate groups (–SO₃⁻) along the COF's porous channels create a specific pathway for the directional migration of cations. acs.org This structure can enhance the mobility of positive ions while repelling anions, leading to highly selective ion transport, a critical feature for developing advanced membranes, sensors, and solid-state electrolytes. nih.govnih.gov

Electrochemical Energy Storage Research

In the pursuit of more efficient energy storage devices, researchers have explored the use of redox-active additives in electrolytes to boost the performance of supercapacitors. This approach is particularly effective for enhancing the energy density of devices that traditionally rely on electrical double-layer capacitance (EDLC).

Potassium 2,5-dihydroxybenzenesulfonate is a derivative of hydroquinone (B1673460), an organic compound well-known for its reversible redox activity. This redox capability makes it a prime candidate for use as an additive in supercapacitor electrolytes. The introduction of such redox mediators into an electrolyte provides an additional mechanism for charge storage, known as pseudocapacitance, which occurs alongside the standard EDLC of the carbon electrodes.

In a standard supercapacitor, charge is stored physically by the accumulation of ions at the surface of a high-surface-area carbon electrode (EDLC). By introducing a redox additive like Potassium 2,5-dihydroxybenzenesulfonate, a second, chemical charge storage mechanism is enabled.

Table 1: Comparison of Charge Storage Mechanisms in Supercapacitors

FeatureElectrical Double-Layer Capacitance (EDLC)Pseudocapacitance (from Redox Additive)
Mechanism Non-Faradaic: Ion adsorption at electrode surfaceFaradaic: Reversible redox reactions at electrode surface
Charge Transfer No charge transfer across the interfaceCharge transfer occurs (electron exchange)
Material Basis High-surface-area carbonRedox-active species in electrolyte (e.g., Hydroquinone derivative)
Performance High power density, long cycle lifeHigher energy density

Corrosion Inhibition Studies

The control of dissolved oxygen is a critical aspect of preventing corrosion in industrial aqueous systems, such as boilers. Chemical oxygen scavengers are widely employed for this purpose, and Potassium 2,5-dihydroxybenzenesulfonate has been identified as an effective agent in this application. acs.org

Potassium 2,5-dihydroxybenzenesulfonate functions as an efficient oxygen scavenger due to the hydroquinone portion of the molecule. acs.org The two hydroxyl groups on the benzene ring are readily oxidized, a reaction that consumes dissolved oxygen present in the water. By chemically reacting with and neutralizing the dissolved oxygen, the compound prevents it from participating in the electrochemical reactions that cause metal corrosion. acs.org

Research has demonstrated the efficacy of 2,5-dihydroxybenzene sulfonic acid and its water-soluble salts for this purpose. In one documented application, the oxygen scavenging activity of potassium hydroquinone-2-sulfonate was evaluated and confirmed to inhibit corrosion when added to the water of an aqueous system. acs.org

A patented method for controlling corrosion in aqueous systems describes a formulation containing 2,5-dihydroxybenzene sulfonic acid or its water-soluble salts in combination with a neutralizing amine or a hydroxylamine. This combination provides a robust solution for protecting metal components in systems like industrial boilers from oxygen-induced pitting and general corrosion. acs.org

Table 2: Example Corrosion Control Formulation

ComponentFunctionReference
2,5-dihydroxybenzene sulfonic acid or its water-soluble saltPrimary Oxygen Scavenger acs.org
Neutralizing Amine or HydroxylamineCo-inhibitor / pH control acs.org

Biochemical and Biological Research Applications

General Biochemical Reagent Applications in Life Sciences

Potassium 2,5-dihydroxybenzenesulfonate is established as a biochemical reagent for life science research. smolecule.commedchemexpress.com Its utility stems from its nature as a water-soluble organic compound that can be used as a biological material in various experimental contexts. smolecule.commedchemexpress.com Researchers utilize it in studies focused on understanding cellular processes and for its antioxidant-related activities. smolecule.com The presence of multiple functional groups, including hydroxyl and sulfonate moieties, allows for diverse chemical behaviors and interactions, making it a useful component in different laboratory formulations and analytical processes. smolecule.comcymitquimica.com

Studies on Cellular Processes and Antioxidant Mechanisms

The structure of potassium 2,5-dihydroxybenzenesulfonate, particularly its dihydroxy-substituted benzene (B151609) ring, makes it a subject of interest for studies on cellular health, specifically concerning oxidative stress.

The chemical structure of potassium 2,5-dihydroxybenzenesulfonate includes hydroxyl groups that are known to confer radical-scavenging activity. smolecule.comleapchem.com This characteristic makes it a candidate for research into mitigating oxidative stress within cellular models. smolecule.com Phenolic compounds, in general, can interact with and neutralize free radicals, thereby protecting cellular components like proteins, lipids, and DNA from oxidative damage. nih.gov The antioxidant properties of the compound are attributed to these dihydroxy groups, which can scavenge free radicals and chelate metal ions. leapchem.com

Enzyme and Protein Interaction Studies

The compound's ability to interact with various biomolecules, including enzymes and proteins, suggests it may play a role in modulating biological pathways. smolecule.com

Research has explored the interactions of potassium 2,5-dihydroxybenzenesulfonate with various enzymes and proteins, indicating its potential to modulate biological pathways. smolecule.com A significant application is its use as a key chemical intermediate in the synthesis of calcium dobesilate. smolecule.comchemicalbook.com Calcium dobesilate is known to modulate endothelial function and vascular permeability, partly by inhibiting the signaling of Vascular Endothelial Growth Factor (VEGF), a critical pathway in vascular biology. smolecule.com This demonstrates how the compound, via its derivative, can be involved in the modulation of significant biological processes.

Ecto-5'-nucleotidase (also known as CD73) is a crucial enzyme anchored to the extracellular membrane. nih.gov Its primary function is the hydrolysis of adenosine (B11128) monophosphate (AMP) into adenosine and phosphate. nih.gov This action is the final step in the conversion of extracellular ATP to adenosine, a key signaling molecule. nih.gov Inhibition of ecto-5'-nucleotidase is a significant area of research, particularly in oncology, as the enzyme's overexpression is implicated in cancer. nih.gov While sulfonic acids as a class have been identified as efficient inhibitors of ecto-5'-nucleotidase, specific studies detailing the direct inhibitory action of potassium 2,5-dihydroxybenzenesulfonate on this enzyme are not prominent in the available research. nih.gov

The interaction of potassium 2,5-dihydroxybenzenesulfonate with key growth factors has been noted, primarily through its role as a precursor to other active molecules. As mentioned, it is an intermediate in the synthesis of calcium dobesilate, which has been shown to potentially inhibit Vascular Endothelial Growth Factor (VEGF) signaling. smolecule.com VEGF is a critical regulator of angiogenesis, the formation of new blood vessels. nih.gov

Fibroblast Growth Factor-1 (FGF-1) is another vital signaling protein involved in processes like muscle development and cell regulation. nih.gov However, direct interaction studies between potassium 2,5-dihydroxybenzenesulfonate and FGF-1 are not extensively documented in the current scientific literature.

Data Tables

Table 1: Summary of

Application Area Specific Use / Finding Relevant Biomolecules
General Biochemical Reagent Used as a biological material for life science research and in studying cellular processes. smolecule.commedchemexpress.com N/A
Oxidative Stress Modulation Investigated for its radical-scavenging activity due to its hydroxyl groups. smolecule.comleapchem.com Free Radicals
Enzyme/Protein Interactions Serves as a key intermediate for calcium dobesilate, a modulator of endothelial function. smolecule.com Enzymes, Proteins

Table 2: List of Compound Names Mentioned

Compound Name
Potassium 2,5-dihydroxybenzenesulfonate
Calcium dobesilate
Hydroquinone (B1673460)
Adenosine monophosphate (AMP)
Adenosine
Fibroblast Growth Factor-1 (FGF-1)

Interactions with Growth Factors, e.g., Fibroblast Growth Factor-1 (FGF-1) and Vascular Endothelial Growth Factor (VEGF)

Structural Binding Analysis via Protein-Ligand Co-crystallization

Protein-ligand co-crystallization is a powerful technique used in structural biology to determine the precise three-dimensional structure of a ligand bound to its protein target. This method involves crystallizing the protein in the presence of the ligand, allowing the formation of a stable complex that can be analyzed using X-ray diffraction. The resulting electron density maps reveal the exact binding position and orientation of the ligand, as well as the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the complex.

While a specific co-crystal structure of potassium 2,5-dihydroxybenzenesulfonate with a protein target was not found in the reviewed literature, related studies highlight the compound's potential binding mechanisms. For instance, a patent describes the co-crystallization of a related compound, potassium 5-acetoxy-2-hydroxybenzenesulfonate, with fibroblast growth factor-1 (FGF-1). google.com The data indicates that the compound binds near the same site as 2,5-dihydroxybenzenesulfonic acid, where its aromatic ring forms a cation-π bond with a key lysine (B10760008) residue (Lysine 132). google.com This type of analysis is crucial for understanding how these molecules exert their biological effects and for guiding the design of more potent and specific inhibitors.

Interference with Heparan Sulfate (B86663) Binding Sites of Growth Factor Receptors

A significant area of research for 2,5-dihydroxybenzenesulfonate revolves around its ability to interfere with the interaction between growth factors and their receptors, particularly by mimicking heparin and heparan sulfate (HS). Many growth factors, such as Fibroblast Growth Factors (FGFs), require binding to both a high-affinity receptor (e.g., FGFR) and a low-affinity co-receptor, typically heparan sulfate proteoglycans (HSPGs), to initiate a signaling cascade.

The binding of FGFs to heparin/HS is critical for stabilizing the growth factor, protecting it from degradation, and promoting the formation of a ternary complex with the FGF receptor (FGFR). researchgate.net This interaction is highly dependent on the sulfation patterns of the heparin/HS polysaccharide chains, with 2-O- and 6-O-sulfate groups being particularly important for binding to both FGF and its receptor. researchgate.net

Research suggests that 2,5-dihydroxybenzenesulfonate and its derivatives act as antagonists by competing with heparin/HS for the heparin-binding domain on FGFs. nih.gov The sulfonate group (-SO3⁻) on the dihydroxybenzene ring likely mimics the negatively charged sulfate groups of heparin, allowing it to occupy the binding site on the growth factor. This interference prevents the proper formation of the FGF-FGFR-HSPG ternary complex, thereby inhibiting downstream signaling that leads to cell proliferation and angiogenesis. researchgate.netpatsnap.comfrontiersin.org

Modulation of Mitogenesis in Fibroblast Cell Cultures

The interference with FGF signaling by 2,5-dihydroxybenzenesulfonate directly translates to its ability to modulate cell division, or mitogenesis, in cell cultures. Fibroblasts are a key cell type whose proliferation is heavily influenced by FGFs, playing a central role in processes like wound healing and tissue repair. nih.gov

Studies have demonstrated that 2,5-dihydroxyphenylsulfonate (2,5-DHPS) inhibits the proliferation of various cell types. In one study, topical application of 2,5-DHPS was shown to be an effective treatment for basal cell carcinoma, a type of skin cancer. nih.gov The mechanism was attributed to the inhibition of cell proliferation and angiogenesis, alongside the induction of tumor cell apoptosis. nih.gov Another study on rat glioma cells showed that dobesilate caused a concentration-dependent decrease in cell proliferation, with an IC50 (half-maximal inhibitory concentration) of approximately 25 µM, and this anti-proliferative effect was linked to a significant increase in apoptosis. nih.gov These findings underscore the compound's potential as a modulator of fibroblast and other cell growth by targeting the FGF signaling pathway.

Research on the Proliferation of Human Endothelial Retinal Cells

The proliferation of human retinal endothelial cells (HRECs) is a critical factor in the pathogenesis of several ocular diseases, most notably diabetic retinopathy. nih.govarvojournals.orgnih.gov In this condition, abnormal blood vessel growth (neovascularization) and increased vascular permeability can lead to macular edema and vision loss. nih.govnih.gov Growth factors like Vascular Endothelial Growth Factor (VEGF) and FGF are key drivers of this pathological process. patsnap.comfrontiersin.org

Potassium 2,5-dihydroxybenzenesulfonate is the potassium salt of dobesilic acid; the calcium salt, calcium dobesilate, is used clinically in some countries for diabetic retinopathy. researchgate.netnih.govnih.gov Research on calcium dobesilate provides significant insight into the potential actions of the 2,5-dihydroxybenzenesulfonate anion. Studies show that calcium dobesilate can inhibit the breakdown of the blood-retinal barrier and reduce leukocyte adhesion to retinal endothelial cells, both of which are processes stimulated by high glucose levels in diabetes. arvojournals.orgresearchgate.net It is believed to exert these effects by modulating the activity of growth factors like VEGF and FGF, thereby slowing vascular cell proliferation and reducing vascular leakage. researchgate.netpatsnap.comfrontiersin.orgnih.gov By inhibiting these key angiogenic drivers, the compound is a subject of research for controlling the abnormal proliferation of retinal endothelial cells. nih.gov

Research Findings on Cellular Effects

Cell TypeCompound FormFindingImplication
Basal Cell Carcinoma Cells 2,5-dihydroxyphenylsulfonate (2,5-DHPS)Significantly downregulated Ki-67 (a proliferation marker) and induced apoptosis. nih.govInhibition of tumor cell proliferation and survival.
Rat Glioma Cells DobesilateConcentration-dependently decreased cell proliferation (IC50 ≈ 25 µM) and increased apoptosis. nih.govPotential as an anti-cancer agent by inducing growth arrest and cell death.
Human Retinal Endothelial Cells Calcium DobesilateInhibits diabetes-induced breakdown of the blood-retinal barrier and leukocyte adhesion. arvojournals.orgresearchgate.netProtection against vascular damage in diabetic retinopathy.
Fibroblasts Dobesilate / 2,5-DHPSInhibition of FGF-driven mitogenesis. nih.govnih.govModulation of wound healing and fibrotic processes.

Role in Metabolomics Research

Identification as a Differential Metabolite in Metabolic Pathway Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com It provides a functional readout of the physiological state of a cell or organism.

2,5-dihydroxybenzenesulfonic acid has been classified as a metabolite. ebi.ac.uknih.gov Specifically, it is considered a secondary metabolite and is not naturally occurring in humans; its presence is indicative of exposure to the compound or its derivatives, such as calcium dobesilate. hmdb.ca As part of the human "exposome"—the totality of human environmental exposures—it has been identified in human blood and urine. ebi.ac.ukhmdb.ca

While extensive metabolomics studies defining it as a key differential metabolite in specific disease pathways are not widely documented in the search results, its identification in biological samples is a prerequisite for such research. nih.gov Its known biological activities, such as antioxidant properties and inhibition of FGF signaling, suggest that its presence could lead to significant downstream changes in metabolic pathways, for example, in those related to glucose metabolism or amino acid metabolism, which are often dysregulated in conditions like diabetes. nih.gov

Research into Interaction with Ion Channels

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes, playing a critical role in cellular excitability and signaling. nih.govnih.gov Their interaction with small molecules can have profound physiological effects.

Direct research specifically investigating the interaction of potassium 2,5-dihydroxybenzenesulfonate with ion channels is limited in the available literature. However, studies on its calcium salt, dobesilate, provide some indirect clues. Research on human penile resistance arteries suggests that dobesilate potentiates endothelium-dependent relaxation by enhancing the action of the Endothelium-Derived Hyperpolarizing Factor (EDHF). nih.gov This effect was dependent on the presence of calcium-activated potassium channels (KCa), indicating a potential modulatory role. nih.gov When the potassium ion concentration was increased to prevent hyperpolarization, the effect of dobesilate was lost, further supporting the involvement of potassium channels in its mechanism of action. nih.gov

A patent for a combination therapy also lists an active substance combination comprising a 2,5-dihydroxybenzenesulfonic compound and a potassium ion channel modulator, though it does not specify a direct interaction. google.com While these findings are suggestive, further dedicated research, such as patch-clamp electrophysiology studies, would be necessary to fully characterize the direct or indirect interactions of potassium 2,5-dihydroxybenzenesulfonate with specific ion channels.

Investigation of Modulation of Potassium Ion Channels and Associated Physiological Processes

Currently, there is a notable absence of publicly available scientific literature detailing the specific modulatory effects of potassium 2,5-dihydroxybenzenesulfonate on potassium ion channels. While the field of ion channel research is extensive, with numerous studies on how various compounds modulate these critical cellular components, specific investigations into the interaction between potassium 2,5-dihydroxybenzenesulfonate and potassium ion channels have not been documented in the accessible scientific domain. smolecule.com

Potassium channels are a diverse group of membrane proteins that play a fundamental role in setting the resting membrane potential and shaping the action potential in excitable cells. nih.govresearchgate.net Their modulation by chemical compounds can lead to significant physiological effects. nih.govnih.gov Research in this area typically involves electrophysiological techniques, such as patch-clamp recordings, to measure changes in ion channel activity in the presence of a test compound. nih.gov These studies often elucidate the mechanism of action, whether it be channel blocking, activation, or more subtle forms of modulation. nih.govnih.govresearchgate.net

The physiological processes influenced by potassium channel modulation are vast, ranging from neuronal signaling and muscle contraction to hormone secretion. researchgate.netnih.govnih.gov For instance, the modulation of voltage-gated potassium (Kv) channels in the prefrontal cortex can impact neuronal signaling. nih.gov Similarly, two-pore domain potassium (K2P) channels are recognized as important regulators of neuronal excitability and are considered targets for novel analgesic drugs. nih.gov

Given that potassium 2,5-dihydroxybenzenesulfonate is used as a biochemical reagent in life science research, its potential interactions with biological systems, including ion channels, remain a subject of potential future investigation. smolecule.com However, without specific research data, any discussion on its role in modulating potassium ion channels would be purely speculative. smolecule.com

The following table summarizes the types of data that would be expected from research investigating the modulation of potassium ion channels by a chemical compound.

ParameterDescriptionExample of Potential Finding
Channel Subtype Specificity Determines which specific potassium channel subtypes (e.g., Kv1.1, K2P2.1) are affected by the compound.Compound X selectively inhibits Kv7.1 channels.
Mechanism of Action Describes how the compound interacts with the channel (e.g., open-channel block, allosteric modulation).Compound Y acts as an open-channel blocker of the hERG channel.
Concentration-Response Relationship Quantifies the effect of different concentrations of the compound on channel activity (e.g., IC50 or EC50 values).The half-maximal inhibitory concentration (IC50) for Compound Z on TASK-3 channels is 10 µM.
Voltage-Dependence of Modulation Assesses whether the modulatory effect of the compound is dependent on the membrane potential.The blocking effect of Compound A is more pronounced at depolarized membrane potentials.
Physiological Consequence Describes the resulting change in cellular or tissue function due to channel modulation.Activation of KATP channels by Compound B leads to hyperpolarization of vascular smooth muscle cells and vasodilation.

Future research would be necessary to populate such a table for potassium 2,5-dihydroxybenzenesulfonate and to understand its potential physiological significance.

Advanced Analytical Methods and Characterization Techniques

Chromatographic Separations

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and analysis of Potassium 2,5-dihydroxybenzenesulfonate. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly valuable for this purpose, offering high resolution and sensitivity.

HPLC is a versatile technique for the analysis of Potassium 2,5-dihydroxybenzenesulfonate. Method development often focuses on achieving optimal separation from related substances and potential degradation products. A reverse-phase (RP) HPLC method has been described for the analysis of this compound under simple conditions. sielc.com The method's scalability also allows for its adaptation to preparative separation for the isolation of impurities. sielc.comsielc.com

Reverse-phase HPLC is the most common mode used for the analysis of polar aromatic compounds like Potassium 2,5-dihydroxybenzenesulfonate. The separation is typically achieved on a specialized reverse-phase column. For instance, a Newcrom R1 column, which has low silanol (B1196071) activity, has been successfully employed. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive to control the ionization of the analyte and improve peak shape. sielc.comsielc.com

A typical RP-HPLC method for Potassium 2,5-dihydroxybenzenesulfonate would involve the parameters outlined in the table below.

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Mode Reverse Phase (RP)
Application Purity analysis and separation

This data is based on a general method description, and specific ratios and flow rates would need to be optimized for specific applications. sielc.com

For comparison, the analysis of a structurally related compound, potassium guaiacolsulfonate, has been achieved using a C8 analytical column with a gradient mobile phase of methanol (B129727) and a 0.02 M solution of tetrabutylammonium (B224687) sulfate (B86663). nih.govresearchgate.net UV detection for this related compound was performed at 280 nm. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and greater resolution compared to conventional HPLC. For Potassium 2,5-dihydroxybenzenesulfonate, HPLC methods can be adapted for UPLC by using columns with smaller particles, such as those with 3 µm particle sizes, which are available for rapid analytical applications. sielc.comsielc.com This transition to UPLC would significantly reduce run times and solvent consumption while improving throughput.

For unequivocal identification and structural elucidation of impurities, coupling HPLC with mass spectrometry (LC-MS) is essential. Standard HPLC methods using non-volatile buffers like phosphoric acid are incompatible with MS detection. sielc.comsielc.com Therefore, the mobile phase must be optimized. A common strategy is to replace the non-volatile acid with a volatile alternative, such as formic acid. sielc.comsielc.com

While a specific LC-MS method for Potassium 2,5-dihydroxybenzenesulfonate is not detailed in the available literature, a sensitive LC-MS/MS method for the related compound 2,5-dihydroxybenzoic acid has been developed. This method utilizes a HILIC column and a mobile phase of acetonitrile and 50 mM ammonium (B1175870) acetate (B1210297), with detection by an ion trap mass spectrometer in negative ion mode. shimadzu.com A fully developed LC-MS/MS method for other aromatic compounds, for example, impurities in losartan, employs a C18 column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, coupled to a triple quadrupole mass spectrometer. nih.gov These examples provide a strong basis for the development of a robust LC-MS method for Potassium 2,5-dihydroxybenzenesulfonate.

Table of Potential LC-MS Parameters:

Parameter Condition
Column C18 or HILIC
Mobile Phase Acetonitrile/Water with Formic Acid or Ammonium Acetate
Ionization Mode Electrospray Ionization (ESI), likely negative mode

| Detector | Triple Quadrupole or Ion Trap Mass Spectrometer |

The isolation of impurities is crucial for their structural identification and for assessing their biological activity. Analytical HPLC methods for Potassium 2,5-dihydroxybenzenesulfonate are scalable and can be adapted for preparative separation. sielc.comsielc.com This involves using a larger column with the same stationary phase and a higher flow rate to handle larger sample loads. The fractions containing the separated impurities are collected for subsequent analysis. General strategies for the purification of complex mixtures often involve a multi-step approach, potentially starting with medium-pressure liquid chromatography (MPLC) for a crude separation, followed by preparative HPLC for final purification of the isolated fractions. smolecule.com

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative and quantitative analysis of compounds. While specific HPTLC methods for Potassium 2,5-dihydroxybenzenesulfonate are not widely published, methods for its parent compound, hydroquinone (B1673460), are well-established and can be adapted. sielc.comchemicalbook.com HPTLC is an advancement of traditional TLC, using plates with smaller particle sizes for better resolution and sensitivity. researchgate.net

These methods typically use silica (B1680970) gel plates as the stationary phase and a mixture of organic solvents as the mobile phase. Densitometric scanning is used for quantification.

Table of HPTLC Method Parameters for the Related Compound Hydroquinone:

Parameter Method 1 Method 2
Stationary Phase Silica gel 60 F254 plates RP-18 silica gel 60 F254S
Mobile Phase Chloroform–methanol (85:15, v/v) Ethanol (B145695)–water (60:40, v/v)
Detection Wavelength 289 nm 291 nm

| Result | Furnished a compact band for hydroquinone at RF 0.51. | - |

These methods developed for hydroquinone can serve as a starting point for developing a validated HPTLC method for Potassium 2,5-dihydroxybenzenesulfonate. sielc.comchemicalbook.com

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Spectrophotometric Techniques

Spectroscopic methods are fundamental in the analysis of potassium 2,5-dihydroxybenzenesulfonate, providing information on its structure, functional groups, and concentration in various matrices.

Kinetic spectrophotometry offers a dynamic approach to quantification by measuring the rate of a chemical reaction involving the analyte. For potassium 2,5-dihydroxybenzenesulfonate, methods can be developed based on its oxidation. The presence of two hydroxyl groups on the benzene (B151609) ring makes the compound susceptible to oxidation by strong oxidizing agents.

A common approach involves the use of potassium permanganate (B83412) (KMnO₄) in an alkaline medium. jocpr.comnih.gov In this reaction, the permanganate ion (MnO₄⁻), which is purple, oxidizes the dihydroxybenzene moiety. This process results in the formation of the green manganate (B1198562) ion (MnO₄²⁻). The rate of formation of the manganate ion, monitored by the increase in absorbance at its characteristic wavelength (approximately 610 nm), is directly proportional to the concentration of the potassium 2,5-dihydroxybenzenesulfonate over a specific range. jocpr.comnih.gov

The reaction can be generalized as: Drug + Oxidant (e.g., KMnO₄) → Oxidized Drug + Product (e.g., Manganate)

By measuring the absorbance at a fixed time after initiating the reaction (fixed-time method) or by continuously monitoring the rate of absorbance change (rate method), a calibration curve can be constructed to determine the concentration of the compound in unknown samples. nih.gov Key parameters such as reagent concentration, pH, temperature, and reaction time must be carefully optimized to ensure reproducibility and sensitivity. nih.gov

Table 1: Illustrative Parameters for Kinetic Spectrophotometric Analysis

ParameterTypical ConditionPurpose
Oxidizing Agent Potassium Permanganate (KMnO₄)Reacts with the analyte to produce a colored product. jocpr.com
Medium Alkaline (e.g., NaOH solution)To facilitate the oxidation reaction and stabilize the product. jocpr.com
Wavelength (λmax) ~610 nmWavelength of maximum absorbance for the manganate ion. nih.gov
Measurement Mode Fixed-time or Rate methodTo correlate absorbance change with concentration. nih.gov
Temperature Room TemperatureFor operational convenience and reaction control. nih.gov

Fluorimetry is a highly sensitive spectroscopic technique that measures the fluorescence emitted by a compound after it absorbs light. Molecules with aromatic rings and conjugated systems, like potassium 2,5-dihydroxybenzenesulfonate, often exhibit native fluorescence. Its solution in water is known to show some green-yellow fluorescence. electrochemsci.org This intrinsic property can be harnessed for direct quantification.

The process involves exciting the sample at its maximum absorption wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is, under controlled conditions, directly proportional to the concentration of the analyte.

Synchronous fluorescence spectroscopy (SFS) is an advanced fluorimetric technique that involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength interval (Δλ) between them. This approach can offer several advantages over conventional fluorimetry, including simplification of spectra, reduction of background interference, and improved selectivity for analyzing compounds in complex mixtures.

For potassium 2,5-dihydroxybenzenesulfonate, SFS could potentially resolve its fluorescence spectrum from that of other interfering substances in a sample matrix, thereby enhancing the accuracy and sensitivity of quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. researchgate.netiupac.org It provides detailed information about the carbon-hydrogen framework of a molecule. For potassium 2,5-dihydroxybenzenesulfonate, various NMR techniques are used to confirm its structure.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule. The ¹H NMR spectrum of potassium 2,5-dihydroxybenzenesulfonate would show distinct signals for the aromatic protons on the benzene ring. The specific chemical shifts and splitting patterns (coupling) of these protons confirm their relative positions (ortho, meta, para) to each other and to the hydroxyl and sulfonate substituents. Signals for the hydroxyl (-OH) protons would also be present, though their position can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically distinct carbon atoms. For potassium 2,5-dihydroxybenzenesulfonate, it would show six different signals corresponding to the six carbons of the benzene ring. The chemical shifts indicate whether a carbon is bonded to a hydroxyl group, a sulfonate group, or a hydrogen atom.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for the 2,5-dihydroxybenzenesulfonate Anion

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity / Note
¹H NMRH-3~7.2-7.4Doublet (d)
H-4~6.8-7.0Doublet of doublets (dd)
H-6~7.0-7.2Doublet (d)
-OHVariableBroad singlet (bs)
¹³C NMRC-1 (C-SO₃⁻)~135-140Quaternary Carbon
C-2 (C-OH)~148-152Quaternary Carbon
C-3~118-122CH
C-4~115-119CH
C-5 (C-OH)~145-149Quaternary Carbon
C-6~117-121CH

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijacskros.com An infrared spectrum is obtained by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each peak in the spectrum corresponds to the vibration of a specific chemical bond.

For potassium 2,5-dihydroxybenzenesulfonate, the FT-IR spectrum provides clear evidence for its key structural features:

O-H Stretching: A broad and strong absorption band, typically in the region of 3200-3600 cm⁻¹, confirms the presence of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C=C Stretching: Aromatic ring stretching vibrations appear as multiple sharp to medium bands in the 1450-1600 cm⁻¹ region.

S=O Stretching: The sulfonate group (SO₃⁻) gives rise to very strong and characteristic asymmetric and symmetric stretching bands, typically found around 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively.

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl groups appears in the 1200-1300 cm⁻¹ range.

The combination of these specific absorption bands provides a unique "fingerprint" for the compound, allowing for its structural confirmation. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Potassium 2,5-dihydroxybenzenesulfonate

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
HydroxylO-H Stretch3200 - 3600Strong, Broad
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
SulfonateS=O Asymmetric Stretch1150 - 1250Strong
SulfonateS=O Symmetric Stretch1030 - 1080Strong
PhenolC-O Stretch1200 - 1300Medium to Strong

Electrochemical Analytical Methods

Electrochemical methods are powerful for the analysis of electroactive compounds. The hydroquinone structure within potassium 2,5-dihydroxybenzenesulfonate makes it amenable to electrochemical oxidation, forming the basis for its determination using techniques like polarography and voltammetry.

Polarography and stripping voltammetry are highly sensitive electroanalytical techniques used for determining the concentration of trace substances. metrohm.comresearchgate.net These methods measure the current that flows in an electrochemical cell as a function of an applied potential.

Polarography: This technique typically uses a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE). metrohm.com When a potential scan is applied, the electroactive species (in this case, the 2,5-dihydroxybenzenesulfonate anion) is oxidized at the electrode surface, generating a current that is proportional to its concentration. Differential Pulse Polarography (DPP) is a modern variant that offers enhanced sensitivity by applying potential pulses, resulting in peak-shaped signals that are easier to measure. uobabylon.edu.iq

Stripping Voltammetry: This is one of the most sensitive electrochemical techniques for trace analysis. metrohm.com It involves a two-step process:

Accumulation Step: The analyte is preconcentrated from the solution onto the surface of the working electrode (e.g., a hanging mercury drop electrode or a glassy carbon electrode) for a set period. For potassium 2,5-dihydroxybenzenesulfonate, this can occur via adsorption (Adsorptive Stripping Voltammetry, AdSV). nih.gov

Stripping Step: The potential is then rapidly scanned, causing the accumulated analyte to be "stripped" from the electrode via an electrochemical reaction (oxidation). This generates a large, sharp current peak whose height or area is directly proportional to the bulk concentration of the analyte.

These methods, particularly AdSV, can achieve very low detection limits, often in the nanomolar (10⁻⁹ mol/L) range, making them suitable for trace analysis in various samples. nih.gov

Potentiometric Determinations

Potentiometric titration is a valuable electroanalytical technique used to determine the concentration of a specific ion in a solution. In the context of polymers synthesized using potassium 2,5-dihydroxybenzenesulfonate, such as sulfonated poly(arylene ether)s, potentiometry is instrumental in determining the degree of sulfonation (DS) and the ion exchange capacity (IEC). cerradopub.com.brnih.gov

The process typically involves the following steps:

A precisely weighed sample of the sulfonated polymer is immersed in a salt solution, commonly sodium chloride (NaCl). cerradopub.com.br

This facilitates the exchange of protons (H⁺) from the sulfonic acid groups (-SO₃H) on the polymer backbone with sodium ions (Na⁺) from the solution.

The resulting solution, now containing the displaced protons, is then titrated with a standardized basic solution, such as sodium hydroxide (B78521) (NaOH). cerradopub.com.br

A potential-measuring electrode, sensitive to the change in H⁺ concentration (pH), monitors the titration. The endpoint, where all the free protons have been neutralized, is identified by a sharp change in potential.

The volume of titrant required to reach the endpoint allows for the calculation of the number of moles of sulfonic acid groups present in the polymer sample. This value is then used to determine the IEC, typically expressed in milliequivalents per gram (meq/g), and the degree of sulfonation. cerradopub.com.brresearchgate.net For instance, a study on sulfonated poly(ether-ether ketone) (SPEEK) successfully used this method to quantify its IEC and DS. cerradopub.com.br A potentiometric titration method utilizing a polyvinyl chloride (PVC) membrane electrode has also been developed for determining high-equivalent-weight sulfonates through a precipitation reaction with a quaternary ammonium titrant. osti.gov

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are fundamental in characterizing the thermal stability and phase transitions of polymeric materials. For polymers incorporating the 2,5-dihydroxybenzenesulfonate moiety, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on their performance at elevated temperatures. dtic.mil

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg) of amorphous or semi-crystalline polymers. The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For sulfonated polymers, the Tg is significantly influenced by the degree of sulfonation. The introduction of ionic sulfonate groups into the polymer backbone increases chain rigidity and intermolecular forces, generally leading to a higher Tg. Studies on sulfonated poly(arylene ether sulfone)s and sulfonated poly(ether ether ketone) (sPEEK) have demonstrated this relationship. For example, the Tg of sPEEK with a 68% degree of sulfonation was observed at approximately 190°C, a notable increase from the 145°C onset for the non-sulfonated PEEK polymer. nih.gov Similarly, sulfonated polyarylene ether nitrile copolymers, which can be synthesized using potassium 2,5-dihydroxybenzenesulfonate, exhibit high glass transition temperatures ranging from 189°C to 245°C. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Representative Sulfonated Polymers

Polymer SystemDegree of Sulfonation (DS) / ConditionGlass Transition Temperature (Tg)Reference
Poly(ether ether ketone) (PEEK)Unsulfonated~145°C (onset) nih.gov
Sulfonated PEEK (sPEEK)68%~190°C nih.gov
Sulfonated Polyarylene Ether Nitrile CopolymersVaries189°C - 245°C researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of polymers, identifying decomposition temperatures, and quantifying residual mass.

For sulfonated polymers, TGA curves typically reveal a multi-stage degradation process. The first stage of weight loss, often occurring between 300°C and 400°C, is attributed to the thermal degradation and removal of the sulfonic acid groups. nih.govresearchgate.net The second, more significant weight loss at higher temperatures (typically >500°C) corresponds to the decomposition of the main polymer backbone. nih.govresearchgate.net This two-step degradation highlights that the sulfonate group is less thermally stable than the aromatic backbone. tue.nl

For example, TGA of highly sulfonated sPEEK shows an initial weight loss at around 300–380°C, while the main polymer chain degrades near 600°C. nih.gov Sulfonated poly(arylene ether sulfone) copolymers have been shown to be thermally stable up to 400°C. researchgate.net Research on sulfonated polyarylene ether nitrile copolymers reports 5 wt.% loss temperatures in the range of 328–378°C in nitrogen. researchgate.net The sodium salt form of a sulfonated polymer, which would be analogous to the potassium salt, generally exhibits enhanced thermal stability compared to its acid form, as the absence of a proton can inhibit desulfonation reactions. tue.nl

Table 2: Decomposition Temperatures of Representative Sulfonated Polymers from TGA

Polymer SystemDegradation EventTemperature Range (°C)Reference
Sulfonated PEEK (sPEEK)Loss of Sulfonic Groups~300 - 380 nih.gov
Sulfonated PEEK (sPEEK)Main Chain Degradation~550 - 600 nih.govresearchgate.net
Sulfonated Polyarylene Ether Nitrile Copolymers5 wt.% Loss (in N₂)328 - 378 researchgate.net
Sulfonated Poly(arylene ether sulfone)sStable up to~400 researchgate.net
Poly(sodium 4-styrenesulfonate)Main Degradation~460 (dec.) sigmaaldrich.com

Light Scattering Techniques for Molecular Weight Determination in Polymer Systems

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of macromolecules in solution. brookhaveninstruments.comacs.org It is a critical tool for characterizing polymers synthesized from monomers like potassium 2,5-dihydroxybenzenesulfonate, as the molecular weight profoundly impacts the material's mechanical and physical properties. researchgate.nettandfonline.com

The technique is based on measuring the intensity of light scattered by the polymer molecules at various angles and concentrations. brookhaveninstruments.com For polyelectrolytes, such as sulfonated polymers, the analysis is complicated by long-range electrostatic interactions between the charged chains. To suppress these interactions, measurements are typically conducted in the presence of a low-molecular-weight salt (e.g., NaCl), which screens the charges on the polymer. brookhaveninstruments.comacs.org

The data are typically analyzed using a Zimm or Debye plot. brookhaveninstruments.com By extrapolating the scattered light intensity to zero concentration and zero angle, the Mw can be determined from the intercept of the plot. horiba.com The slope of the plot also yields the second virial coefficient (A₂), which provides information about polymer-solvent interactions. tandfonline.com Laser light scattering has been successfully employed to determine the molecular weight of various sulfonated poly(ether sulfone)s, confirming that high molecular weights were achieved, which is essential for forming robust membranes. researchgate.nettandfonline.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur) in a sample. It serves as a crucial check for the purity and verification of the elemental composition of a synthesized compound like potassium 2,5-dihydroxybenzenesulfonate.

The method involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, SO₂, etc.) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. These experimental percentages are then compared against the theoretical values calculated from the molecular formula. For potassium 2,5-dihydroxybenzenesulfonate (C₆H₅KO₅S), a close match between the experimental and theoretical values confirms the successful synthesis and purity of the compound. dtic.mil

Table 3: Theoretical Elemental Composition of Potassium 2,5-dihydroxybenzenesulfonate (C₆H₅KO₅S)

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percent (%)
CarbonC12.011672.06631.57%
HydrogenH1.00855.0402.21%
PotassiumK39.098139.09817.13%
OxygenO15.999579.99535.04%
SulfurS32.06132.06014.05%
Total 228.259 100.00%

Note: Values are calculated based on the molecular formula C₆H₅KO₅S and standard atomic weights.

Titrimetric Analysis for Purity Determination

Titrimetric analysis, specifically acid-base titration, is a straightforward and effective method for determining the purity of potassium 2,5-dihydroxybenzenesulfonate and for quantifying the degree of sulfonation in polymers derived from it. cerradopub.com.br As discussed in the potentiometry section, the sulfonic acid group can be titrated with a standard base.

For the monomer itself, its purity can be assessed by dissolving a known quantity of the material and titrating the acidic sulfonate group. Assuming the impurities are not acidic or basic, the volume of titrant required to reach the equivalence point will be directly proportional to the amount of pure potassium 2,5-dihydroxybenzenesulfonate in the sample.

In polymer systems, titration is the most common method for determining the ion exchange capacity (IEC). nih.gov The IEC value, which reflects the number of active sulfonate sites, can be directly correlated with the degree of sulfonation (DS). The accuracy of this method relies on the complete exchange of protons from the sulfonic acid sites with another cation (like Na⁺) prior to titration. cerradopub.com.brresearchgate.net The reliability of titrimetric methods for determining purity and functional group content makes them indispensable in both quality control and research settings for sulfonated materials.

Solid-State Characterization: X-ray Diffraction (XRD) for Crystalline Polymorphs

Comprehensive searches of scientific literature and crystallographic databases did not yield specific studies on the crystalline polymorphs of potassium 2,5-dihydroxybenzenesulfonate. While X-ray diffraction (XRD) is the definitive method for characterizing the solid-state structure of chemical compounds and identifying different crystalline forms, or polymorphs, no publicly available research appears to have been conducted or published on this particular aspect of potassium 2,5-dihydroxybenzenesulfonate.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical and chemical properties. An XRD analysis would provide detailed information about the lattice parameters, space group, and atomic coordinates of any existing polymorphs. This would involve directing X-rays at a crystalline sample of potassium 2,5-dihydroxybenzenesulfonate and analyzing the resulting diffraction pattern. The unique pattern of peaks would serve as a fingerprint for a specific crystalline form.

Without experimental data, it is not possible to construct a data table of crystallographic information or to detail research findings on the polymorphism of this compound. Further research employing single-crystal or powder X-ray diffraction would be necessary to elucidate the crystal structure of potassium 2,5-dihydroxybenzenesulfonate and to determine if it exhibits polymorphism.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are instrumental in understanding the behavior of molecules in various environments. For a compound like Potassium 2,5-dihydroxybenzenesulfonate, these studies could explore its interactions with biological macromolecules or its behavior in solution.

Detailed Research Findings: Specific molecular dynamics (MD) or Monte Carlo simulations for Potassium 2,5-dihydroxybenzenesulfonate are not readily found in current literature. However, the known biological activities of related dobesilate salts, such as calcium dobesilate, suggest valuable avenues for future modeling research. researchgate.netnih.gov Calcium dobesilate is recognized for its vasoprotective and antioxidant properties, which are linked to its ability to modulate factors like capillary permeability and oxidative stress. nih.govnih.govwikipedia.orgnih.gov

A prospective molecular modeling study could involve:

Docking Studies: Simulating the interaction of the 2,5-dihydroxybenzenesulfonate anion with the active sites of enzymes implicated in conditions it may treat, such as those involved in inflammation or oxidative pathways.

Molecular Dynamics Simulations: Simulating the compound in an aqueous environment to understand its solvation and conformational dynamics. Furthermore, simulations of the anion in complex with a biological target, such as a protein, could reveal the stability of the interaction and the key residues involved. For instance, modeling its interaction with enzymes like xanthine (B1682287) oxidase or growth factors involved in vascular function could provide a mechanistic basis for its observed biological effects. nih.gov

These studies would be crucial in rationalizing its mechanism of action at a molecular level and in designing new derivatives with enhanced activity.

Quantum Chemical Calculations (e.g., Ab-initio, Gaussian 09) for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule, which dictate its reactivity. Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as molecular orbital energies, charge distributions, and reactivity indices.

Detailed Research Findings: While a specific quantum chemical analysis of Potassium 2,5-dihydroxybenzenesulfonate is not available in the reviewed literature, calculations performed on similar sulfonated aromatic compounds provide a framework for what such an investigation would entail. nih.gov For the 2,5-dihydroxybenzenesulfonate anion, these calculations would likely focus on:

Molecular Geometry Optimization: Determining the most stable three-dimensional structure of the anion.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. For the 2,5-dihydroxybenzenesulfonate anion, the negative potential would likely be concentrated around the sulfonate group and the hydroxyl oxygens, indicating sites prone to interaction with cations like K⁺ or electrophilic biological targets.

Mulliken Atomic Charges: These calculations would quantify the partial charge on each atom, providing further insight into the molecule's reactivity and intermolecular interactions.

Such studies would provide a detailed picture of the molecule's electronic landscape, helping to explain its chemical behavior and interactions.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting physicochemical properties. Several computed descriptors for Potassium 2,5-dihydroxybenzenesulfonate and its parent acid are available from public databases. nih.govebi.ac.uknih.gov

Detailed Research Findings:

Below is a table of key molecular descriptors for the parent compound, Dobesilic Acid, and its potassium salt, which are crucial for computational studies.

Molecular DescriptorValue (Dobesilic Acid)Value (Potassium 2,5-dihydroxybenzenesulfonate)Source
Molecular Formula C₆H₆O₅SC₆H₅KO₅S nih.govebi.ac.uk
Molecular Weight 190.18 g/mol 228.27 g/mol nih.govebi.ac.uk
Topological Polar Surface Area (TPSA) 94.83 Ų106 Ų nih.govebi.ac.uk
XLogP3 -0.1N/A nih.gov
Hydrogen Bond Donor Count 32 nih.govnih.gov
Hydrogen Bond Acceptor Count 55 nih.govnih.gov
Rotatable Bond Count 11 ebi.ac.uknih.gov
Formal Charge 00 nih.govnih.gov
Complexity 241246 nih.govnih.gov
pKa (Acidic) -2.78 (Strongest)N/A ebi.ac.uk

These descriptors provide a quantitative profile of the molecule. For example, the Topological Polar Surface Area (TPSA) is related to a drug's ability to permeate cell membranes. The values for dobesilic acid and its potassium salt suggest a polar molecule, consistent with its water solubility. chemicalbook.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational SAR approaches use molecular descriptors to build predictive models.

Detailed Research Findings: There are no specific computational SAR studies published for Potassium 2,5-dihydroxybenzenesulfonate. However, the known biological activities of dobesilates provide a strong foundation for future SAR investigations. nih.gov Salts of dobesilic acid are used as vasoprotective and antihemorrhagic agents. wikipedia.org

A computational SAR study on dobesilate analogs could proceed as follows:

Dataset Assembly: A series of dobesilic acid derivatives would be synthesized, and their biological activity (e.g., inhibition of a target enzyme, antioxidant capacity) would be measured experimentally.

Descriptor Calculation: For each analog, a wide range of molecular descriptors (as described in 7.3) would be calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model correlating the descriptors with the observed biological activity.

Such a model could identify the key structural features required for activity—for instance, the position and number of hydroxyl groups or the nature of the sulfonic acid group—and guide the synthesis of more potent compounds.

Mechanistic Insights from Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a computational technique used to explore the energy landscape of a chemical reaction or a conformational change. It maps the potential energy of a system as a function of its geometry.

Detailed Research Findings: Specific PES analyses for Potassium 2,5-dihydroxybenzenesulfonate are not available in the scientific literature. This type of analysis is computationally intensive and is typically applied to understand reaction mechanisms or complex conformational dynamics.

For Potassium 2,5-dihydroxybenzenesulfonate, a PES analysis could theoretically be used to:

Study Conformational Isomers: Analyze the energy barriers between different rotational isomers (conformers) arising from the rotation around the C-S bond. This would reveal the most stable conformation of the molecule in the gas phase or in solution.

Investigate Reaction Mechanisms: If the compound were involved in a chemical reaction, such as scavenging a reactive oxygen species, PES analysis could map the energy profile of the reaction pathway. nih.gov This would help identify the transition state and calculate the activation energy, providing fundamental insights into its antioxidant mechanism. For example, the PES for the hydrogen atom transfer from one of the hydroxyl groups to a free radical could be calculated to understand its radical-scavenging ability.

While a dedicated PES study is lacking, the technique holds promise for unraveling detailed mechanistic aspects of the compound's chemical and biological actions.

Future Research Directions and Emerging Areas

Further Elucidation of Undocumented Mechanisms of Action

Currently, there is a notable lack of documented research into the specific mechanisms of action for Potassium 2,5-dihydroxybenzenesulfonate. smolecule.com Future studies are critical to bridge this knowledge gap. Research could be directed toward several promising areas:

Antioxidant and Reducing Properties: Given its structural similarity to hydroquinone (B1673460), the compound is speculated to possess reducing and antioxidant capabilities. smolecule.com Focused studies employing various antioxidant assays (e.g., DPPH, ABTS) and cellular models of oxidative stress are needed to quantify this potential and elucidate the specific pathways involved, such as radical scavenging or interaction with antioxidant enzymes.

Independent Biological Activity: The compound is a key intermediate in the synthesis of calcium dobesilate, a vasculotropic agent known to modulate endothelial function and inhibit vascular endothelial growth factor (VEGF) signaling. smolecule.com A crucial area of investigation is whether Potassium 2,5-dihydroxybenzenesulfonate itself possesses any of these biological activities, independent of its conversion to the calcium salt. This could open new therapeutic possibilities for the compound in its own right.

Exploration of Novel Applications in Diverse Chemical and Biological Systems

While the compound is used as a biochemical reagent and in material science, its full application potential remains largely untapped. smolecule.com Future research should explore its utility in a broader range of systems.

Advanced Polymer Science: Its established use in the synthesis of sulfonated polyarylene ether nitrile copolymers for high thermal stability proton-exchange membranes (PEMs) serves as a foundation for further work. chemicalbook.comlookchem.com Research could focus on creating novel copolymers with tailored properties, such as enhanced proton conductivity, improved mechanical strength, or reduced fuel crossover for next-generation fuel cells and energy storage devices.

Coordination Chemistry and Metal Sequestration: The presence of hydroxyl and sulfonate groups suggests a potential for forming complexes with various metal ions. smolecule.com This could be explored for applications in environmental remediation (e.g., as a chelating agent for heavy metals in wastewater), analytical chemistry (as a component in ion-selective electrodes), or in the synthesis of novel metal-organic frameworks (MOFs).

Electrochemistry: The hydroquinone moiety is electrochemically active. Investigations into the electrochemical behavior of Potassium 2,5-dihydroxybenzenesulfonate could lead to its use in sensors, redox flow batteries, or as a mediator in bioelectrochemical systems.

A summary of potential research avenues for novel applications is presented in the table below.

Research AreaPotential ApplicationJustification
Advanced Materials Next-generation Proton-Exchange Membranes (PEMs)Build upon existing use in thermally stable copolymers to enhance conductivity and durability for fuel cells. chemicalbook.comlookchem.com
Environmental Science Heavy Metal SequestrationUtilize hydroxyl and sulfonate groups as ligands for chelating toxic metal ions in water treatment. smolecule.com
Electrochemistry Redox-Active Component in Batteries/SensorsExploit the reversible oxidation-reduction of the hydroquinone structure for energy storage or analyte detection.
Organic Synthesis Specialized Reagent or CatalystInvestigate its utility as a water-soluble, acidic, or redox-active catalyst in green chemistry applications.

Advanced Research on Structure-Property Relationships for Targeted Material Design

The relationship between the molecular structure of Potassium 2,5-dihydroxybenzenesulfonate and its macroscopic properties is a key area for advanced research. Understanding these connections will enable the design of new materials with specific, targeted functionalities.

The molecule's key features—two hydroxyl (-OH) groups and a sulfonic acid (-SO₃H) group on an aromatic ring—impart properties like high water solubility and acidity. numberanalytics.comwikipedia.org Future research could systematically modify this structure to tune its properties. For example, altering the position of the functional groups or introducing other substituents onto the aromatic ring could significantly impact the reactivity, solubility, and electronic properties of the resulting molecule. researchgate.net This would allow for the rational design of derivatives for specific applications, such as optimizing monomers for polymer synthesis with desired thermal or conductive properties. U.S. patent literature describes how acetylated derivatives of the core structure show differential binding to proteins like fibroblast growth factor-1, highlighting how minor structural changes can influence biological interactions.

Development of Highly Sensitive and Selective Analytical Techniques for Trace Analysis

The detection and quantification of Potassium 2,5-dihydroxybenzenesulfonate are essential for quality control, environmental monitoring, and research. While standard methods exist, future work should focus on developing more advanced analytical techniques for trace-level detection.

Currently, the compound can be analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.comsielc.com This method is suitable for preparative separation and pharmacokinetic studies. sielc.com

However, there is a need to develop methods with much lower limits of detection for trace analysis in complex matrices like environmental water samples or biological fluids. fastercapital.commdpi.com Future research directions in this area include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Developing a validated LC-MS/MS method would offer significantly higher sensitivity and selectivity. nih.govelsevierpure.comnih.gov This technique allows for the unambiguous identification and quantification of the analyte at nanogram-per-milliliter levels or lower, which is crucial for bioequivalence or environmental trace analysis. nih.govelsevierpure.com

Solid-Phase Extraction (SPE) Coupling: Combining existing HPLC methods with an online or offline solid-phase extraction step can pre-concentrate the analyte from large sample volumes, effectively lowering the detection limit and cleaning up the sample matrix. mdpi.comacs.org

Electrochemical Sensors: Designing electrochemical sensors based on electrodes modified with specific recognition elements could provide a rapid, low-cost, and portable method for in-situ detection.

A comparison of current and potential future analytical techniques is outlined in the table below.

TechniquePrinciplePotential Advantages for Trace Analysis
HPLC-UV Chromatographic separation followed by UV absorbance detection. sielc.comresearchgate.netRobust and established for quantification at moderate concentrations.
HPLC-MS/MS Chromatographic separation coupled with mass spectrometric detection. nih.govelsevierpure.comSuperior sensitivity and selectivity; structural confirmation.
SPE-HPLC Solid-phase extraction for sample pre-concentration before HPLC analysis. mdpi.comSignificantly lower detection limits; removal of interfering matrix components.
Electrochemical Sensors Measurement of current response from redox reactions at a sensor surface. fastercapital.comPotential for rapid, portable, and low-cost field analysis.

Deeper Investigation into Biochemical Pathway Modulation and Molecular Targets

Initial findings suggest that Potassium 2,5-dihydroxybenzenesulfonate or its derivatives may influence key biological pathways. As an intermediate for calcium dobesilate, it is linked to the inhibition of VEGF signaling, a critical pathway in angiogenesis and diseases like diabetic retinopathy. smolecule.com Furthermore, its hydroquinone structure implies potential antioxidant activity.

Future research must move beyond these initial observations to identify specific molecular targets and understand the compound's broader impact on biochemical networks. This involves:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify specific enzymes, receptors, or proteins that directly bind to the compound.

Pathway Analysis: Using systems biology approaches (e.g., transcriptomics, metabolomics) to obtain a global view of how the compound alters cellular function and signaling cascades.

Enzyme Kinetics: Performing detailed kinetic studies to determine if the compound acts as an inhibitor, activator, or substrate for specific enzymes involved in pathways related to inflammation, cell proliferation, or oxidative stress.

Such investigations are crucial for validating the therapeutic potential suggested in patent literature, which describes methods for using the compound in various treatments. smolecule.com

Q & A

Q. What are the common synthetic routes for Potassium 2,5-dihydroxybenzenesulfonate, and how can purity be optimized during synthesis?

Potassium 2,5-dihydroxybenzenesulfonate is synthesized via sulfonation of hydroquinone derivatives followed by neutralization with potassium hydroxide. A scalable method involves treating 2,5-dihydroxybenzenesulfonic acid with potassium 2-ethylhexanoate in organic solvents (e.g., isopropyl alcohol) to precipitate the crystalline product. Purity is optimized through recrystallization from water/solvent mixtures (e.g., acetone or ethyl acetate). Powder X-ray diffraction (PXRD) confirms crystallinity, with characteristic 2θ peaks at 15.6, 18.9, and 21.3 (±1) .

Q. What characterization techniques are critical for verifying the structural and thermal stability of Potassium 2,5-dihydroxybenzenesulfonate?

Key techniques include:

  • PXRD : To confirm crystalline phase identity and batch consistency .
  • HPLC with UV detection : For monitoring purity and degradation products (e.g., using a C18 column with a water-methanol mobile phase and phosphoric acid) .
  • Thermogravimetric analysis (TGA) : To assess thermal stability and hydration states .
  • NMR spectroscopy : For structural validation, particularly to confirm sulfonate and hydroxyl group positions .

Advanced Research Questions

Q. How does Potassium 2,5-dihydroxybenzenesulfonate enhance the thermoelectric properties of ionic hydrogels, and what experimental parameters are critical for optimization?

The compound improves thermoelectric performance by facilitating proton-coupled electron transfer (PCET) in hydrogels. Key parameters include:

  • Concentration optimization : Balancing ionic conductivity and mechanical stability (e.g., 10–20 wt% in polyvinyl alcohol matrices).
  • Dopant interactions : Synergistic effects with other sulfonates (e.g., sodium 4-styrenesulfonate) to enhance Seebeck coefficients.
  • Environmental control : Measuring open-circuit voltage under controlled humidity (40–80% RH) to stabilize proton mobility .

Q. What advanced oxidation methods are effective for mineralizing Potassium 2,5-dihydroxybenzenesulfonate in environmental remediation, and how do synergistic processes improve efficiency?

Combined oxidation techniques, such as O₃/UV + TiO₂/UV , achieve >90% mineralization by generating hydroxyl radicals (•OH) that cleave aromatic rings and sulfonate groups. Synergy arises from:

  • TiO₂ photocatalysis : Degrades intermediates via electron-hole pair generation.
  • Ozonation : Targets refractory byproducts (e.g., quinones). Efficiency is quantified by total organic carbon (TOC) reduction and sulfate ion release, with HPLC monitoring degradation kinetics .

Q. How does molecular flexibility of Potassium 2,5-dihydroxybenzenesulfonate influence its performance as a fluid-loss additive in water-based drilling fluids?

The rigid aromatic sulfonate structure reduces fluid loss by forming stable complexes with clay particles (e.g., Na-montmorillonite). Key factors include:

  • Charge density : High sulfonate content enhances electrostatic interactions with clay surfaces.
  • Hydrogen bonding : Hydroxyl groups improve adsorption on silica-based materials. Rheological testing (e.g., API filtration tests) confirms reduced filtrate volume (≤10 mL/30 min) at 0.5–1.0 wt% concentrations .

Q. What analytical strategies mitigate interference from Potassium 2,5-dihydroxybenzenesulfonate in colorimetric assays like the Trinder reaction?

The compound interferes via competitive inhibition of horseradish peroxidase (HRP). Mitigation strategies include:

  • Chromogen selection : Using 3,5-dichloro-2-hydroxybenzenesulfonic acid instead of 4-aminoantipyrine to avoid spectral overlap.
  • Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges to isolate interferents. Validation via UV-Vis spectrophotometry at 510 nm ensures assay accuracy .

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